6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine
Description
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (CAS: 175965-10-3) is a heterocyclic compound with the molecular formula C₇H₅BrN₃O₃SCl when functionalized as a sulfonyl chloride derivative . The core structure comprises a triazolo[1,5-a]pyridine scaffold substituted with bromine (position 6) and methoxy (position 8) groups. It serves as a critical intermediate in organic synthesis, particularly for sulfonamide-based pharmaceuticals or agrochemicals . Its physicochemical properties include solubility in common organic solvents, facilitating its use in multi-step synthetic pathways .
Properties
IUPAC Name |
6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-5(8)3-11-7(6)9-4-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJQDGDUARDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Antimicrobial Activity
Research indicates that halogenated compounds like 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine exhibit significant antimicrobial properties. The presence of bromine enhances interactions with biological membranes and enzymes, potentially increasing antimicrobial efficacy against various pathogens. Studies have shown that this compound can effectively reduce the viability of both Gram-positive and Gram-negative bacteria at low concentrations (as low as 10 µg/mL) .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, with IC50 values comparable to established chemotherapeutics. Mechanistic studies indicate that the compound induces apoptosis through mitochondrial pathways, including cytochrome c release and subsequent caspase activation .
Neuroprotective Effects
Recent investigations have pointed to potential neuroprotective effects of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress markers and improve neuronal survival in vitro, indicating its possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Summary of Biological Activities
Synthetic Routes
Example Synthetic Route
One common synthetic route involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound efficiently. The following table outlines a hypothetical one-step synthesis:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Synthesis of Triazole | Brominated pyridine + methoxy reagent | Reflux in solvent | This compound |
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of halogenated compounds, this compound was tested against various bacterial strains. Results indicated strong antibacterial activity comparable to standard antibiotics .
Study 2: Cytotoxicity in Cancer Cells
A series of experiments conducted on human cancer cell lines (e.g., A431 and Jurkat) revealed that this compound exhibited notable cytotoxic effects with an IC50 value of approximately 15 µM after 48 hours of exposure. The mechanism involved mitochondrial pathways leading to apoptosis .
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes . These interactions contribute to its potential therapeutic effects in treating diseases like cancer and autoimmune disorders .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical behavior of triazolopyridine derivatives is highly dependent on substituent positions and electronic effects. Key analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) at position 8 provides electron-donating effects, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like trifluoromethyl (CF₃) or halogens (Cl, F) .
- Positional Effects: Bromine at position 6 is conserved in most analogs, but substituents at position 8 or 2 significantly alter biological activity.
Biological Activity
6-Bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2171029-30-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol
- Purity : 97%
- IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds with triazole rings exhibit significant antitumor properties. For instance, derivatives of triazolo-pyridines have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. A study highlighted that similar triazole derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been extensively studied. This compound has shown promising results against various bacterial strains. Its mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial survival .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of specific enzymes associated with diseases such as diabetes and cancer. For instance, it has been noted for its inhibitory action against DPP-4 (Dipeptidyl Peptidase-4), which is crucial in glucose metabolism and is a target for type 2 diabetes treatment . The SAR studies suggest that modifications in the chemical structure can enhance its inhibitory potency.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyridine rings. The presence of bromine and methoxy groups has been correlated with increased bioactivity. Comparative studies with other derivatives reveal that electronic and steric factors play significant roles in modulating the compound's pharmacological effects .
Case Study 1: Anticancer Activity
In a recent study, a series of triazole derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM depending on the specific structural modifications made .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-8-methoxy-[1,2,4]triazolo[1,5-a]pyridine, and how can yield and purity be maximized?
The synthesis typically involves halogenation and cyclization steps. A common approach is oxidative cyclization of N-(2-pyridyl)amidines using oxidants like MnO₂ or NaOCl . For example, bromination at the 6-position can be achieved via electrophilic substitution, while methoxy introduction may require nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). Microwave-assisted synthesis (140°C, catalyst-free) has been reported for similar triazolopyridines, improving yields (75–90%) and reducing reaction times . Purity optimization involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ ~3.9 ppm and aromatic protons between δ 7.0–8.5 ppm .
- IR Spectroscopy : Peaks at ~2210 cm⁻¹ (C≡N, if present) and 1680 cm⁻¹ (C=O) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 255 for C₇H₆BrN₃O) validate molecular weight .
- X-ray Crystallography : Resolves regiochemistry and confirms substitution patterns .
Q. How does the methoxy group influence the compound’s stability under storage and reaction conditions?
The methoxy group enhances electron density in the pyridine ring, increasing stability against electrophilic attack but making it susceptible to oxidative degradation. Storage at 2–8°C in inert atmospheres (N₂/Ar) is recommended . Stability studies in DMSO-d₆ show <5% decomposition over 30 days at 25°C .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of this compound for drug discovery?
Regioselective cross-coupling (e.g., Suzuki-Miyaura) at the 6-bromo position is feasible using Pd(PPh₃)₄ and aryl boronic acids (80–95% yield) . Methoxy-directed lithiation at the 3-position allows further functionalization (e.g., carboxylation, halogenation) . Computational studies (DFT) predict reactivity trends: C-3 > C-5 > C-7 for electrophilic substitution .
Q. How can contradictory biological activity data for triazolopyridine derivatives be resolved?
Discrepancies often arise from assay conditions or substituent effects. For example:
- Antimicrobial Activity : Methoxy groups enhance lipophilicity (logP +0.5), improving Gram-positive bacterial inhibition (MIC: 2–8 µg/mL), but reduce solubility, affecting in vivo efficacy .
- Enzyme Inhibition : Conflicting IC₅₀ values for kinase inhibition may stem from protein flexibility; molecular dynamics simulations clarify binding modes .
Standardized protocols (e.g., CLSI guidelines) and dose-response curves (3–5 replicates) mitigate variability .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
The triazolopyridine core acts as a π-deficient heterocycle, enabling:
- Hydrogen Bonding : N1 and N4 interact with kinase ATP pockets (e.g., EGFR-TK, Kd = 12 nM) .
- Halogen Bonding : The 6-bromo group engages with hydrophobic residues (e.g., Phe862 in VEGFR2) .
- Metabolic Stability : Methoxy groups reduce CYP3A4-mediated oxidation (t₁/₂ = 4.2 h in human microsomes vs. 1.8 h for non-methoxy analogs) .
Methodological Tables
Q. Table 1. Synthetic Optimization for 6-Bromo-8-methoxy Derivatives
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 0°C, 2 h | 85 | 98 | |
| Methoxy Introduction | NaOMe, DMF, 100°C, 12 h | 78 | 95 | |
| Purification | Column chromatography (EtOAc/Hex) | – | 99 |
Q. Table 2. Biological Activity Comparison
| Derivative | Target | IC₅₀ (nM) | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| 6-Bromo-8-methoxy | EGFR-TK | 12 | – | Improved selectivity |
| 6-Bromo-8-chloro | CYP450 2D6 | 450 | – | Higher metabolic stability |
| 6-Bromo-8-H | S. aureus | – | 4 | Reduced solubility |
Handling Data Contradictions
Example : Conflicting cytotoxicity data (IC₅₀ = 1.2 µM vs. 8.5 µM in MCF-7 cells):
- Root Cause : Variations in cell passage number or serum content in media.
- Resolution : Use synchronized cells (G1 phase) and serum-free conditions for 24 h pre-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
